Mal-PEG1-CH2COOH
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C8H9NO5/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13) |
InChI Key |
DSNJGLRDOPIVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCC(=O)O |
Origin of Product |
United States |
Synthesis and Chemical Modification of Maleimide Peg Ch2cooh Analogues
Synthetic Methodologies for Maleimide-PEG-Carboxylic Acid
The synthesis of Maleimide-PEG-Carboxylic Acid involves a multi-step process that requires the precise installation of two different reactive groups on the termini of a PEG chain. The strategies can be broadly categorized by the methods used to introduce the maleimide (B117702) functionality and the carboxylic acid group.
The introduction of a maleimide group onto a PEG backbone is a critical step that can be achieved through several chemical pathways. The choice of method often depends on the nature of the starting PEG material and the desired purity of the final product. Key strategies include the cyclization of a maleamic acid intermediate formed from an amine-terminated PEG and the use of pre-formed, protected maleimide precursors.
A common and direct method for introducing a maleimide group involves a two-step reaction sequence starting with an amine-terminated PEG (PEG-NH2). nih.gov
First, the PEG-NH2 is reacted with maleic anhydride (B1165640). The amine nucleophilically attacks one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a stable PEG-maleamic acid intermediate. atlantis-press.com This reaction is typically carried out in a suitable solvent like dioxane, often with a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP), at elevated temperatures. atlantis-press.com One study reported the successful synthesis of mPEG-maleic acid from mPEG-NH2 and maleic anhydride at 70°C, achieving an 88% yield. atlantis-press.com A similar approach has been applied to multi-arm PEGs, where 6-arm PEG-NH2 was reacted with a large excess of maleic acid anhydride to functionalize the terminal amine groups. google.com
The second step is the cyclization of the maleamic acid intermediate to form the desired maleimide ring. This is a dehydration reaction, commonly achieved by heating the intermediate in the presence of a dehydrating agent like acetic anhydride, with a base catalyst such as sodium acetate (B1210297) or triethylamine (B128534) (TEA). atlantis-press.com For instance, mPEG-maleic acid has been successfully cyclized by stirring in acetic anhydride with sodium acetate at 80°C for 1.5 hours, yielding the final mPEG-Maleimide product. atlantis-press.com Another method involves using pentafluorophenyl trifluoroacetate (B77799) and a base like diisopropylethylamine (DIEA) to facilitate the cyclization. google.com
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1. Amidation | mPEG-NH2, Maleic Anhydride | Dioxane, DMAP, 70°C, 1h | mPEG-maleic acid | 88% | atlantis-press.com |
| 2. Cyclization | mPEG-maleic acid | Acetic Anhydride, Sodium Acetate, 80°C, 1.5h | mPEG-MAL | 54% | atlantis-press.com |
| 2. Cyclization (Alternative) | 4-arm PEG-maleamic acid | Dichloromethane (B109758), DMF, DIEA, Pentafluorophenyl trifluoroacetate, 55°C, 24h | 4-arm PEG-maleimide | Not specified | google.com |
To avoid potential side reactions and ensure high functionalization efficiency, protected maleimide precursors are often employed. rsc.org This strategy involves masking the reactive double bond of the maleimide, typically through a reversible Diels-Alder reaction with furan (B31954). rsc.org
The synthesis begins with the protection of maleic anhydride by reacting it with furan to form a stable 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (B1215101) adduct. rsc.org This protected anhydride can then be converted into a functional initiator. For example, it can be reacted with ethanolamine (B43304) to create a hydroxyl-terminated protected maleimide, which is subsequently converted into a tosylate or nosylate (B8438820) initiator. rsc.org This initiator is then used for the cationic ring-opening polymerization (CROP) of 2-oxazolines, yielding a polymer with a protected maleimide at one end. rsc.org
The final step is the deprotection of the maleimide group, which is achieved through a retro-Diels-Alder reaction. This is typically accomplished by heating the polymer solution, often in the presence of a maleimide scavenger to drive the reaction to completion. rsc.org This approach allows for the synthesis of well-defined polymers with high end-group fidelity. rsc.org A similar strategy has been used to create PCL-PEG-MAL, where a precursor carrying a masked maleimide subunit was esterified onto a PCL-PEG-OH copolymer in a one-pot procedure. nih.gov
The carboxylic acid moiety provides a versatile handle for conjugation, typically through amide bond formation with primary amines. polysciences.combiochempeg.com This functionality can be introduced onto a PEG scaffold either by direct chemical modification of a terminal hydroxyl group or by using precursors that already contain a carboxyl group.
Direct carboxylation involves the conversion of the terminal primary alcohol group(s) of a PEG molecule into a carboxylic acid. Oxidation is the most common method to achieve this transformation. tandfonline.comsci-hub.se
Several oxidation systems have been developed for this purpose. A simple and effective method involves the direct oxidation of PEG using chromium trioxide (CrO3) in the presence of sulfuric acid under aqueous conditions. tandfonline.comsci-hub.se This method has been shown to achieve over 98% conversion with recovered yields between 90% and 95% after purification. tandfonline.comsci-hub.se Other strong oxidizing agents like nitric acid and potassium permanganate (B83412) have also been used, but these can sometimes lead to the cleavage of the ether bonds within the PEG backbone, resulting in a wider molecular weight distribution of the final product. google.com A milder, alternative method utilizes a catalyst system of nitroxide radicals (like TEMPO) with a hypohalite oxidant in an aqueous solution, which can convert PEG to PEG-carboxylic acid under mild conditions without breaking the ether linkages. google.com
| Oxidizing Agent/System | Conditions | Advantages | Disadvantages | Reference |
| Chromium Trioxide (CrO3) / H2SO4 | Aqueous, ambient temperature | High conversion (>98%), cost-effective, simple work-up | Use of heavy metals | tandfonline.comsci-hub.se |
| Nitric Acid | Not specified | Commonly used | Can cause ether bond cleavage, widening molecular weight distribution | google.com |
| Potassium Permanganate | Alkaline conditions | Not specified | Can cause ether bond cleavage | google.com |
| TEMPO / Hypohalite / Bromide | Aqueous, pH 9-11, -5 to 50°C | Mild conditions, does not break ether bonds, uniform product | Not specified | google.com |
An alternative to direct oxidation is the use of PEG precursors that are already functionalized with a carboxylic acid group. creativepegworks.comresearchgate.net This approach often provides better control over the final structure and purity of the heterobifunctional product.
One common method is to react a PEG with terminal hydroxyl groups (PEG-OH) with a cyclic anhydride, such as succinic anhydride. The reaction involves the ring-opening of the anhydride by the hydroxyl group, catalyzed by a base like 4-dimethylaminopyridine (DMAP), resulting in the formation of an ester linkage and a free terminal carboxylic acid. nih.gov This strategy effectively converts a hydroxyl-terminated PEG into a carboxyl-terminated PEG.
Another approach involves starting with a polymer that already possesses a carboxylic acid terminus and coupling it with a PEG chain. For example, carboxylic acid-terminated poly(ε-caprolactone) (PCL-COOH) can be synthesized and subsequently coupled with an excess of PEG-diol to produce a PCL-PEG-OH copolymer. nih.gov This product can then be further modified at the hydroxyl end, for instance, to introduce a maleimide group. nih.gov Similarly, a PEG starting material can be reacted with ethyl bromoacetate (B1195939) followed by hydrolysis to introduce the carboxylic acid functionality, which is then followed by reactions on the other terminus of the PEG chain. researchgate.net These precursor-based methods are fundamental in constructing well-defined, heterobifunctional PEG linkers. nih.govresearchgate.net
Integrated Synthesis of Heterobifunctional PEG Architectures
Heterobifunctional Poly(ethylene glycol) (PEG) derivatives, such as those possessing a maleimide at one terminus and a carboxylic acid at the other (Mal-PEG-COOH), are indispensable tools in bioconjugation and drug delivery. chempep.com Their synthesis requires precise control over the functionalization of each end of the polymer chain. The unique structure of these linkers allows for the selective and sequential conjugation of two different molecular entities, such as a protein and a small molecule drug. The synthesis of these complex architectures can be broadly categorized into two main approaches: sequential functionalization of a pre-existing polymer and convergent strategies where functionalized segments are combined. mdpi.comnih.gov The choice of strategy depends on factors such as the desired purity, scale, and the nature of the terminal functional groups.
Sequential Functionalization Approaches
Sequential functionalization is a common and versatile method for producing heterobifunctional PEGs. This approach typically begins with a symmetric, commercially available PEG diol (HO-PEG-OH). mdpi.com The core principle involves the selective modification of one terminal hydroxyl group while the other remains unchanged or protected, followed by the subsequent conversion of both ends to the desired functionalities.
A key step in many sequential syntheses is the asymmetric activation of the starting PEG diol, often through monotosylation. mdpi.com By carefully controlling stoichiometry and reaction conditions, it is possible to preferentially react one hydroxyl group to form α-tosyl-ω-hydroxyl PEG. The tosylate group is an excellent leaving group, making it a versatile handle for introducing a variety of functionalities through nucleophilic substitution. mdpi.com For instance, the tosyl group can be converted into an azide, which can then be reduced to an amine, or it can react with a protected thiol precursor. mdpi.com
Following the modification of the first terminus, the remaining hydroxyl group is then converted to the second desired functionality. In the context of synthesizing Mal-PEG-COOH, one could envision a multi-step process starting from a PEG-diol. For example, a synthetic route analogous to the creation of other functional PEGs could involve:
Protection/Activation: One hydroxyl group of a PEG-diol is protected, while the other is converted to a precursor for the maleimide group (e.g., an amine).
Maleimide Formation: The amine is reacted with maleic anhydride to form a maleamic acid, which is subsequently cyclized to the maleimide.
Deprotection and Oxidation: The protecting group on the other terminus is removed, revealing the hydroxyl group, which is then oxidized to a carboxylic acid.
An alternative sequential approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group. rsc.org This method allows for the direct installation of one of the desired end groups from the onset of polymerization.
Table 1: Comparison of Synthesis Strategies for Heterobifunctional PEGs
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Sequential Functionalization | Step-wise modification of a symmetric PEG precursor (e.g., PEG-diol). mdpi.com | Utilizes readily available starting materials. Versatile for creating a wide range of derivatives. mdpi.com | Can involve multiple protection/deprotection steps. Purification after each step can be challenging, potentially lowering overall yield. |
| Convergent Synthesis | Synthesis of separate, functionalized PEG segments followed by their ligation. nih.gov | High purity of final product. Efficient for creating larger, discrete PEG linkers. nih.gov | May require more complex synthesis of initial fragments. Ligation reaction must be highly efficient. |
Convergent Synthesis Strategies
Convergent synthesis provides an alternative route to heterobifunctional PEGs. In this approach, smaller, functionalized oligo(ethylene glycol) (OEG) or PEG fragments are synthesized independently and then joined together. nih.gov This method can be particularly advantageous for producing well-defined, discrete PEG (dPEG®) linkers where precise length and absolute purity are critical.
A powerful tool often employed in convergent strategies is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." nih.gov For example, an alkyne-terminated OEG fragment can be reacted with an azide-functionalized OEG fragment to generate a larger PEG chain containing a stable triazole linkage. nih.gov By using starting fragments that already possess the desired terminal groups (or their precursors), a heterobifunctional product can be assembled efficiently. For instance, one could synthesize an azide-PEG-maleimide fragment and an alkyne-PEG-carboxylic acid fragment and then "click" them together.
This strategy offers excellent control over the final product's structure and can simplify purification, as the starting fragments are smaller and the ligation reaction is typically very high-yielding. nih.gov
Derivatization of Maleimide-PEG-CH2COOH for Expanded Reactivity
The utility of Mal-PEG-COOH lies in the orthogonal reactivity of its two terminal groups. The maleimide moiety is typically targeted for reaction with thiols, while the carboxylic acid can be activated for conjugation to amines. nanosoftpolymers.comaxispharm.com Further derivatization of these groups can expand their application by controlling reaction kinetics or enabling different coupling chemistries.
Modification of the Maleimide Moiety for Controlled Reactivity
The primary reaction involving the maleimide group is the Michael-type addition with a thiol (sulfhydryl) group, commonly from a cysteine residue in a protein, to form a stable thioether bond. creativepegworks.comnih.gov This reaction is highly selective for thiols over other nucleophilic groups like amines, especially within a specific pH range. axispharm.com
The rate of the thiol-maleimide reaction is critically dependent on pH. researchgate.netnih.gov The reaction proceeds through the nucleophilic attack of a thiolate anion (-S⁻) on the carbon-carbon double bond of the maleimide ring. researchgate.net Therefore, the reaction rate is directly influenced by the concentration of the thiolate, which is governed by the pKa of the thiol and the pH of the solution. The optimal pH for this conjugation is typically between 6.5 and 8.0, where a sufficient concentration of the reactive thiolate is present while minimizing competing reactions, such as the reaction of amines. axispharm.comresearchgate.net
Controlling the reactivity of the maleimide can be crucial, particularly in applications like hydrogel formation where rapid polymerization can lead to heterogeneous networks. nih.govresearchgate.net A key strategy to modulate this reactivity is to adjust the pH of the reaction medium. Lowering the pH to below 6.5 significantly slows the reaction by reducing the equilibrium concentration of the thiolate anion. researchgate.netnih.gov This allows for more controlled conjugation and uniform mixing of components before gelation or conjugation is complete. researchgate.net
Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics
| Factor | Effect on Reaction Rate | Mechanism | Reference(s) |
|---|---|---|---|
| pH | Increases with higher pH (within ~6.5-8.0 range) | Higher pH increases the concentration of the nucleophilic thiolate anion. | researchgate.netresearchgate.net |
| Buffer | Catalytic base in the buffer can increase the rate. | The base promotes the formation of the thiolate initiator. | nih.gov |
| Crosslinker Electronegativity | Electronegative groups near the thiol can decrease the rate. | Reduces the nucleophilicity of the thiol group. | researchgate.netnih.gov |
Activation of the Carboxylic Acid Group for Further Linkage
The carboxylic acid terminus of Mal-PEG-COOH is relatively unreactive on its own but can be readily activated to couple with nucleophiles, most commonly primary amines found in lysine (B10760008) residues of proteins or on other molecules. biochempeg.combiochempeg.com This activation step converts the carboxyl group into a better leaving group, facilitating the formation of a stable amide bond.
One of the most widely used methods for activating carboxylic acids in bioconjugation is the formation of an N-Hydroxysuccinimide (NHS) ester. broadpharm.comthieme-connect.com This reaction creates an amine-reactive compound, Mal-PEG-NHS, which can efficiently react with primary amines at physiological or slightly basic pH to form a stable amide linkage. creativepegworks.com
The synthesis of the NHS ester is typically achieved by reacting the Mal-PEG-COOH with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). broadpharm.comnih.gov The reaction can be performed in anhydrous organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), or in an aqueous buffer. broadpharm.com
The pH is a critical parameter for both the activation and subsequent conjugation steps. broadpharm.comjst.go.jp
Activation (NHS ester formation): The reaction between the carboxylic acid, EDC, and NHS is most efficient in a slightly acidic pH range of 4.5 to 7.2. broadpharm.com
Conjugation (Amine coupling): The resulting NHS ester reacts most efficiently with primary amines at a pH between 7 and 9. broadpharm.comcreativepegworks.com At this pH, the amine is deprotonated and sufficiently nucleophilic, while the NHS ester remains reasonably stable against hydrolysis. The hydrolysis rate of the NHS ester increases significantly at higher pH values. jst.go.jpnih.gov
This two-stage pH strategy allows for efficient activation of the carboxylic acid at a lower pH, followed by a pH adjustment to facilitate rapid and specific conjugation to the target amine-containing molecule. broadpharm.com
Table 3: Typical Reaction Conditions for NHS Ester Formation from PEG-COOH
| Component | Role | Typical Solvent / Buffer | pH Range | Reference(s) |
|---|---|---|---|---|
| PEG-COOH | Starting Material | DCM, DMF, or aqueous buffer (e.g., MES) | N/A | broadpharm.com |
| EDC (or DCC) | Carbodiimide Coupling Agent | Added to reaction mixture | Activation: 4.5 - 7.2 | biochempeg.combroadpharm.comnih.gov |
| NHS | Activating Agent | Added to reaction mixture | Activation: 4.5 - 7.2 | broadpharm.comthieme-connect.comnih.gov |
| Amine-containing substrate | Conjugation Target | Aqueous buffer (e.g., PBS, Borate) | Conjugation: 7.0 - 9.0 | broadpharm.comcreativepegworks.com |
Table 4: List of Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| Maleimide-PEG-CH2COOH | Mal-PEG-COOH |
| Poly(ethylene glycol) | PEG |
| N-Hydroxysuccinimide | NHS |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| Dichloromethane | DCM |
| Dimethylformamide | DMF |
| p-Toluenesulfonyl chloride | TsCl |
| Phosphate-buffered saline | PBS |
| 2-(N-morpholino)ethanesulfonic acid | MES |
| Triethylamine | TEA |
| N,N-Diisopropylethylamine | DIEA |
| 4-Dimethylaminopyridine | DMAP |
Introduction of Carboxylic Acid Functionality onto PEG
Carbodiimide-Mediated Coupling (e.g., EDC, DCC)
The formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) is a cornerstone of bioconjugation chemistry, and the synthesis of Maleimide-PEG-CH2COOH analogues frequently employs this strategy. Carbodiimide-mediated coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used to facilitate this reaction. chemistrysteps.comcreative-proteomics.compeptide.com These reagents are considered "zero-length" crosslinkers because no part of their structure is incorporated into the final product. thermofisher.com
The fundamental mechanism involves the activation of the carboxylic acid group. The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. chemistrysteps.comcreative-proteomics.comwikipedia.org This intermediate is susceptible to nucleophilic attack by a primary amine. The subsequent reaction results in the formation of the desired amide bond and the release of a urea (B33335) byproduct. chemistrysteps.comwikipedia.org
Key Steps in Carbodiimide-Mediated Coupling:
Activation: The carbodiimide (EDC or DCC) reacts with the carboxylic acid on a precursor molecule to form the active O-acylisourea intermediate. This step is most efficient in acidic conditions (pH 4.5-5.5). thermofisher.comnih.gov
Amine Coupling: The primary amine of a second molecule (e.g., an amino-functionalized PEG that will later be converted to the maleimide-acid terminus) attacks the O-acylisourea intermediate.
Product Formation: A stable amide bond is formed, linking the two molecules, and a soluble (in the case of EDC) or insoluble (in the case of DCC) urea derivative is generated as a byproduct. chemistrysteps.compeptide.com
While both EDC and DCC function via the same core mechanism, their physical properties dictate their applications. EDC, being water-soluble, is ideal for reactions conducted in aqueous buffers, which is common for biological molecules. creative-proteomics.cominterchim.fr The resulting urea byproduct is also water-soluble, simplifying its removal during purification. peptide.cominterchim.fr In contrast, DCC is soluble in organic solvents like dichloromethane or chloroform (B151607) and is often used in organic synthesis. peptide.comwikipedia.org Its urea byproduct is largely insoluble in these solvents, allowing for easy removal by filtration. peptide.com
A potential side reaction in carbodiimide chemistry is the formation of a stable N-acylurea if the O-acylisourea intermediate rearranges before reacting with the target amine. nih.gov To improve yields and suppress this side reaction, additives such as N-hydroxysuccinimide (NHS) are often included. wikipedia.orgresearchgate.net NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then reacts more cleanly with the amine to form the final amide bond. researchgate.net
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-dicyclohexylcarbodiimide) |
| Solubility | Water-soluble | Soluble in organic solvents (DCM, THF, DMF) |
| Primary Use | Aqueous-based bioconjugations | Organic phase peptide synthesis |
| Byproduct | Water-soluble urea | Insoluble dicyclohexylurea |
| Byproduct Removal | Aqueous extraction or dialysis | Filtration |
| Form | Solid (hydrochloride salt) | Waxy solid |
Influence of PEG Chain Length and Architecture on Synthesis Outcomes
Monodisperse versus Polydisperse PEG Incorporations
PEG polymers can be categorized based on the uniformity of their chain lengths. This property, known as dispersity, is crucial in the synthesis of well-defined PEGylated molecules. biochempeg.com
Polydisperse PEG refers to a mixture of polymer chains with a range of molecular weights, described by an average molecular weight and a polydispersity index (PDI). broadpharm.com The PDI is the ratio of the weight-average molecular weight to the number-average molecular weight, with values greater than 1 indicating a distribution of chain lengths. Traditional polymerization methods for ethylene oxide typically produce polydisperse PEGs. biochempeg.comaxispharm.com While widely used, the heterogeneity of polydisperse PEGs can lead to a final product that is a mixture of conjugates with different PEG chain lengths. This complicates analytical characterization and can result in batch-to-batch variability. biochempeg.comaxispharm.com
Monodisperse PEG , in contrast, consists of molecules with a single, precise molecular weight and a defined chemical structure (PDI = 1). broadpharm.combiochempeg.com These are pure compounds, not a polymer mixture. broadpharm.com The use of monodisperse PEGs in synthesis results in a homogenous, well-defined final product. This uniformity offers significant advantages, including simplified purification and characterization, improved reproducibility, and more predictable pharmacokinetic profiles. rsc.org Recent studies have underscored the importance of monodispersity, showing that it can lead to reduced protein adsorption and prolonged blood circulation compared to polydisperse counterparts. rsc.orgnih.gov
Table 2: Comparison of Monodisperse and Polydisperse PEG
| Characteristic | Monodisperse PEG | Polydisperse PEG |
| Molecular Weight | Precise, single value. broadpharm.com | Average value with a distribution. broadpharm.com |
| Polydispersity Index (PDI) | PDI = 1. | PDI > 1 (typically 1.01-1.10). axispharm.com |
| Composition | Pure, single compound. broadpharm.com | Mixture of polymer chains. biochempeg.com |
| Product Homogeneity | High, leading to a single final conjugate. | Low, resulting in a mixture of conjugates. |
| Analytical Characterization | Simpler and more precise. | More complex due to heterogeneity. axispharm.com |
| Advantages | High purity, reproducibility, optimized pharmacokinetics. rsc.org | Lower cost, readily available in high molecular weights. biochempeg.com |
Linear versus Branched PEG Scaffolds
Linear PEG scaffolds consist of a single, straight polymer chain with functional groups typically at the ends. sigmaaldrich.com While effective, linear PEGs have limitations in terms of the steric bulk they can provide at a single attachment point and the number of functional groups they can carry. youtube.com
Branched PEG scaffolds feature multiple PEG arms radiating from a central core. researchgate.net Common architectures include "Y-shaped" PEGs, where two linear PEG chains are linked to a single reactive group, and multi-arm or "star-shaped" PEGs with several arms emanating from a central molecule like glycerol (B35011) or pentaerythritol. sigmaaldrich.comrsc.orgnih.gov This branched structure offers several advantages. For a given molecular weight, a branched PEG has a larger hydrodynamic volume than its linear counterpart, providing a more effective "umbrella-like" shield. researchgate.net This enhanced shielding can improve stability against enzymatic degradation. sigmaaldrich.com Furthermore, branched structures can be designed to increase drug loading by providing multiple attachment points. youtube.com
The synthesis of branched PEGs is more complex, often involving the polymerization of bifunctional PEGs with a multifunctional crosslinking agent. However, the resulting conjugates can exhibit superior properties, such as increased stability and potentially altered diffusion through biological matrices compared to linear PEG conjugates. sigmaaldrich.comnih.gov
Table 3: Comparison of Linear and Branched PEG Scaffolds
| Feature | Linear PEG | Branched PEG |
| Structure | Single polymer chain. sigmaaldrich.com | Multiple polymer arms from a central core. researchgate.net |
| Hydrodynamic Volume | Smaller for a given molecular weight. acs.org | Larger for a given molecular weight, creating a more significant steric shield. researchgate.net |
| Synthesis | Simpler polymerization. youtube.com | More complex, requires multifunctional initiators or crosslinkers. rsc.org |
| Drug Loading | Typically limited to one or two sites per chain. youtube.com | Can be designed for higher drug loading capacity. youtube.com |
| Stability | Provides protection from degradation. | Can offer enhanced stability against enzymatic digestion compared to linear PEG. sigmaaldrich.com |
| Applications | Widely used for PEGylation of proteins, peptides, and small molecules. sigmaaldrich.com | Used to improve stability, alter pharmacokinetics, and create hydrogels. sigmaaldrich.comnih.gov |
Reaction Mechanisms and Chemical Reactivity of Maleimide Peg Ch2cooh
Maleimide (B117702) Reactivity: Michael Addition Chemistry
The maleimide moiety is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. mdpi.com Its electrophilicity is enhanced by the two adjacent carbonyl groups, which withdraw electron density from the carbon-carbon double bond. This electronic feature makes the maleimide ring highly susceptible to nucleophilic attack, forming the basis of its utility in conjugation chemistry. rsc.org
Nucleophilic Thiol-Maleimide Conjugation Mechanisms
The reaction between a maleimide and a thiol group, typically from a cysteine residue in a protein or peptide, proceeds via a Michael addition mechanism. bachem.com This "click" chemistry reaction is favored for its rapid kinetics, high yield, and the formation of a stable thiosuccinimide linkage (a thioether bond). bachem.commdpi.com The process is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the carbons of the maleimide double bond. prolynxinc.com This attack forms a transient carbanion intermediate, which is then protonated by a proton source in the medium, such as water or a buffer component, to yield the final stable thioether conjugate. rsc.org
pH Dependence of Thiol-Maleimide Kinetics
The kinetics of the thiol-maleimide reaction are highly dependent on the pH of the reaction medium. nih.gov The reaction rate is significantly influenced by the concentration of the nucleophilic thiolate anion, which is in equilibrium with its protonated thiol form (RSH). nih.govresearchgate.net This equilibrium is governed by the pKa of the thiol group and the pH of the solution, as described by the Henderson-Hasselbalch equation. nih.govresearchgate.net
At pH values below the thiol's pKa, the protonated form predominates, leading to a slower reaction rate. As the pH increases to approach and exceed the pKa, the concentration of the more reactive thiolate anion increases, thereby accelerating the reaction. acs.org The optimal pH range for thiol-maleimide conjugation is typically between 6.5 and 7.5. axispharm.commdpi.com In this range, the reaction is fast and highly selective for thiols. axispharm.com At higher pH values (e.g., above 8.0), the reaction rate with thiols may increase further, but the risk of side reactions, such as reaction with amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide ring itself, also becomes more significant. axispharm.comproteomics.com.au
| pH Condition | Relative Reaction Rate | Key Considerations |
| Acidic (pH < 6.5) | Slow | Low concentration of reactive thiolate anion. nih.gov |
| Neutral (pH 6.5-7.5) | Optimal | High selectivity for thiols, rapid reaction. axispharm.commdpi.com |
| Basic (pH > 7.5) | Fast | Increased rate but potential for side reactions (hydrolysis, reaction with amines). axispharm.comproteomics.com.au |
Specificity and Selectivity in Thiol-Maleimide Reactions
One of the primary advantages of maleimide chemistry is its high selectivity for thiol groups over other nucleophilic functional groups present in biomolecules, such as amines and hydroxyls, especially within the optimal pH range of 6.5-7.5. axispharm.com The reaction with thiols is approximately 1,000 times faster than the reaction with amines at a neutral pH. axispharm.commdpi.com This selectivity is crucial for site-specific modification of proteins, allowing for precise labeling at cysteine residues.
However, this selectivity is not absolute and can be influenced by reaction conditions. At higher pH values, the deprotonated amino group of lysine (ε-amino group) can become a more potent nucleophile and may compete with thiols in reacting with the maleimide. axispharm.com Additionally, if an N-terminal cysteine is involved in the conjugation, a side reaction known as thiazine (B8601807) rearrangement can occur, particularly under basic conditions. bachem.com This involves the N-terminal amine attacking the succinimide (B58015) ring, leading to a rearranged, six-membered thiazine product. bachem.com
Hydrolytic Stability of the Maleimide Ring and Thiosuccinimide Adducts
While the thiosuccinimide bond formed is generally considered stable, both the unreacted maleimide ring and the resulting conjugate are susceptible to hydrolysis. proteomics.com.auresearchgate.net The maleimide ring can undergo hydrolysis, particularly at basic pH, which opens the ring to form a maleamic acid derivative. proteomics.com.au This product is unreactive towards thiols, effectively quenching the conjugation capability.
The thiosuccinimide adduct itself can also be hydrolyzed. This reaction opens the succinimide ring to form a succinamic acid thioether. researchgate.net This ring-opening is often seen as a stabilizing event because the resulting product is no longer susceptible to the retro-Michael reaction. prolynxinc.comresearchgate.net
Factors Influencing Retro-Michael Reaction
The thiol-maleimide conjugation is, in principle, a reversible process known as the retro-Michael reaction. nih.govd-nb.info This reaction can lead to the dissociation of the conjugate, particularly in the presence of other thiols, such as glutathione (B108866), which is abundant in biological systems. nih.govd-nb.info This thiol-exchange reaction can result in the transfer of the maleimide-linked molecule from its intended target to other thiol-containing species, potentially compromising the stability and efficacy of the conjugate. nih.govresearchgate.net
The stability of the thiosuccinimide adduct against the retro-Michael reaction is influenced by several factors, including the chemical structure of the substituents on both the thiol and the maleimide nitrogen. udel.edu Electron-withdrawing groups on the N-substituent of the maleimide can influence the stability and reactivity of the resulting adduct. prolynxinc.com
Strategies for Enhancing Adduct Stability
To address the potential instability of the thiosuccinimide linkage, several strategies have been developed to create more stable conjugates.
Hydrolysis: One common strategy is to intentionally promote the hydrolysis of the thiosuccinimide ring to the more stable, ring-opened succinamic acid thioether. prolynxinc.comresearchgate.net This can be achieved by incubating the conjugate under specific pH conditions. prolynxinc.com The rate of this hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.com
Transcyclization: Another approach involves a transcyclization reaction. nih.govd-nb.infonih.govresearchgate.net If the thiol is part of an N-terminal cysteine, the adjacent amino group can attack the succinimide ring, leading to a more stable, rearranged product. nih.gov
Next-Generation Maleimides: Researchers have also developed "next-generation" maleimides designed to form more stable adducts. These can include modifications to the maleimide ring itself, such as introducing leaving groups that lead to an addition-elimination reaction pathway, or creating dendritic or bridged structures that sterically hinder the retro-Michael reaction. researchgate.net
| Strategy | Mechanism | Outcome |
| Promoted Hydrolysis | Ring-opening of the thiosuccinimide to form a succinamic acid thioether. prolynxinc.comresearchgate.net | Irreversible stabilization, prevents retro-Michael reaction. prolynxinc.com |
| Transcyclization | Intramolecular rearrangement involving an adjacent nucleophile (e.g., N-terminal amine). nih.govd-nb.info | Formation of a thermodynamically more stable cyclic structure. nih.gov |
| Modified Maleimides | Chemical modification of the maleimide structure to alter reaction pathways or sterically hinder reversal. researchgate.net | Enhanced stability of the initial adduct against thiol exchange. |
Carboxylic Acid Reactivity: Amide and Ester Bond Formation
The terminal carboxylic acid (-COOH) group on Mal-PEG1-CH2COOH is a versatile functional handle for forming stable covalent bonds, primarily amides and esters. broadpharm.com This functionality requires activation to react efficiently with nucleophiles like amines and alcohols.
Amide Bond Formation with Primary Amines
The condensation of the carboxylic acid group with a primary amine (-NH2) to form a stable amide bond is a cornerstone of bioconjugation chemistry. mychemblog.combroadpharm.com This reaction, however, does not typically proceed spontaneously. Direct condensation is slow and inefficient due to a competing acid-base reaction where the amine is protonated by the carboxylic acid. mychemblog.comfishersci.co.uk Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" form. fishersci.co.uk
To facilitate amide bond formation, coupling reagents are employed to activate the carboxylic acid. The most common strategy involves converting the carboxyl group into a highly reactive intermediate that is readily attacked by the primary amine. fishersci.co.uk
EDC/NHS Chemistry: A widely used method involves the combination of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS). nih.gov The mechanism proceeds in two steps:
EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. thermofisher.comrsc.org
This intermediate can be attacked by an amine to form the amide. However, to improve efficiency and stability, NHS is added. NHS rapidly reacts with the O-acylisourea to form a more stable NHS-ester. nih.govthermofisher.comluxembourg-bio.com This semi-stable ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea and reacts efficiently with primary amines to yield the final amide bond, releasing NHS. thermofisher.com
The optimal pH for EDC activity is typically in the acidic range of 4.0-6.0. echemi.com The use of EDC/NHS is a well-documented method for immobilizing amine-containing biomolecules. nih.gov
HATU: Another powerful activating agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.com HATU is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comluxembourg-bio.com It is known for its high efficiency, fast reaction times, and ability to reduce side reactions and racemization, particularly in peptide synthesis. luxembourg-bio.com The activation mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (like DIEA), followed by attack on the HATU reagent to form a highly reactive OAt-active ester. commonorganicchemistry.com This activated ester then readily reacts with a primary amine to form the desired amide bond. fishersci.co.ukcommonorganicchemistry.com Reagents based on HOAt, such as HATU, are often more efficient and lead to faster couplings compared to their HOBt-based counterparts. luxembourg-bio.com
| Activating Agent System | Mechanism Summary | Key Features | Common Solvents | References |
|---|---|---|---|---|
| EDC/NHS | Forms an O-acylisourea intermediate, which is converted to a more stable NHS-ester that reacts with amines. | Widely used, cost-effective. Optimal in acidic pH (4-6). Can form N-acylurea by-products. | Aqueous buffers (e.g., MES), DMF, DCM | nih.govthermofisher.comluxembourg-bio.comechemi.com |
| HATU | Forms a highly reactive OAt-active ester in the presence of a base (e.g., DIEA). | High efficiency, fast kinetics, low racemization. Often preferred for difficult or sterically hindered couplings. | Aprotic polar solvents (e.g., DMF, Acetonitrile) | mychemblog.comfishersci.co.ukluxembourg-bio.comcommonorganicchemistry.com |
Esterification Reactions with Hydroxyl Groups
The carboxylic acid moiety of this compound can also undergo esterification by reacting with a hydroxyl group (-OH). Similar to amide bond formation, this reaction typically requires activation of the carboxylic acid to proceed efficiently, as direct esterification is often slow and requires harsh conditions. researchgate.net
Carbodiimide reagents like EDC can be used to mediate the formation of an ester bond between a carboxylic acid and an alcohol. researchgate.net The mechanism is analogous to the first step of EDC/NHS amidation, where the carboxylic acid is activated to an O-acylisourea intermediate, which can then be attacked by the hydroxyl group of an alcohol. However, this reaction can be less efficient than amidation. Other methods, such as forming an acyl chloride or using specific esterification catalysts, can also be employed, depending on the substrate's complexity and compatibility. For PEGylated linkers, the hydroxyl group can serve as a versatile point for further modification or for initiating polymerization of other polymers like PLA or PCL. biochempeg.com
Orthogonal Reactivity of Maleimide and Carboxylic Acid Functionalities
The key advantage of a heterobifunctional linker like this compound is its orthogonal reactivity. The maleimide and carboxylic acid groups have distinct chemical reactivities and can be addressed with specific reagents under different reaction conditions, allowing for controlled, stepwise conjugation. broadpharm.com The maleimide group reacts selectively with thiols at a neutral pH (6.5-7.5), while the carboxylic acid requires activation (e.g., with EDC/NHS) to react with amines. This difference allows one functional group to be reacted while the other remains intact for a subsequent step. researchgate.net
Simultaneous or Sequential Functionalization Strategies
The orthogonal nature of the maleimide and carboxylic acid groups enables precise control over the assembly of complex bioconjugates. nih.gov A sequential strategy is most common. For example, a thiol-containing molecule can first be attached to the maleimide group under neutral pH conditions. After purification, the still-available carboxylic acid can be activated with EDC/NHS to react with an amine-containing molecule. researchgate.net This stepwise approach ensures the formation of a well-defined product.
Alternatively, the carboxylic acid can be reacted first. For instance, it can be coupled to a primary amine on a protein or peptide using HATU or EDC/NHS chemistry. broadpharm.com Following this conjugation, the maleimide group remains available to react with a sulfhydryl-containing molecule. thermofisher.com This flexibility allows researchers to tailor their conjugation strategy based on the stability and reactivity of the molecules being linked.
| Strategy | Step 1 | Step 2 | Key Advantage | References |
|---|---|---|---|---|
| Maleimide First | React maleimide with a thiol-containing molecule (pH 6.5-7.5). | Activate carboxylic acid (EDC/NHS or HATU) and react with a primary amine. | Allows for purification of the intermediate before the second conjugation step, ensuring product purity. | researchgate.net |
| Carboxylic Acid First | Activate carboxylic acid (EDC/NHS or HATU) and react with a primary amine. | React maleimide with a thiol-containing molecule (pH 6.5-7.5). | Useful when the amine-containing molecule is more robust or when the thiol is introduced in a later step. | broadpharm.comthermofisher.com |
Compound Name Reference Table
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | Maleimide-PEG1-Carboxylic Acid |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| NHS | N-hydroxysuccinimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HOAt | 1-hydroxy-7-azabenzotriazole |
| HOBt | 1-hydroxy-benzotriazole |
| DIEA | N,N-Diisopropylethylamine |
| DMF | Dimethylformamide |
| DCM | Dichloromethane (B109758) |
| MES | 2-(N-morpholino)ethanesulfonic acid |
| PLA | Polylactic acid |
| PCL | Polycaprolactone |
Preventing Cross-Reactivity Between Functional Groups
In the strategic application of heterobifunctional linkers such as this compound, preventing unintended reactions between the maleimide and carboxylic acid moieties is paramount to achieving well-defined bioconjugates. The differential reactivity of these functional groups can be exploited through careful control of reaction conditions, particularly pH, and by implementing a stepwise conjugation strategy. This ensures that each functional group reacts selectively with its intended target, a concept known as orthogonal reactivity.
The primary strategy to prevent cross-reactivity is to leverage the distinct pH optima for the reactions of the maleimide and carboxyl groups. The maleimide group exhibits high reactivity and selectivity towards thiol groups (sulfhydryls) within a pH range of 6.5 to 7.5. axispharm.comrsc.org Within this window, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines at a neutral pH. axispharm.com At pH values above 8.0, the maleimide ring becomes more susceptible to hydrolysis, forming a non-reactive maleamic acid, and the potential for reaction with amines increases. rsc.org
Conversely, the carboxylic acid group is typically activated for reaction with primary amines using carbodiimide chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). researchgate.net This activation is often performed as a distinct step, creating a more stable amine-reactive intermediate. While the activation with EDC can proceed at a pH of 4.5-5.5, the subsequent reaction of the NHS ester with a primary amine is most efficient at a pH of 7.2-8.5. thermofisher.com
By carefully sequencing the reactions and controlling the pH at each step, the maleimide and carboxyl groups can be directed to react in a specific order without interfering with one another. A common approach is to first perform the maleimide-thiol conjugation at a near-neutral pH (6.5-7.5). Once this reaction is complete and any excess thiol has been removed, the pH can be adjusted, and the carboxyl group can be activated and reacted with an amine-containing molecule. This stepwise approach is fundamental to preventing the formation of undesired products. korambiotech.com
The following table summarizes the distinct reaction conditions that enable the selective reactivity of the functional groups in this compound:
| Functional Group | Reactive Partner | Optimal pH Range | Activating Agents | Key Considerations |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | None required | Reaction with amines is minimal in this pH range. axispharm.comnih.gov Hydrolysis of the maleimide group increases at pH > 8.0. rsc.org |
| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | Activation: 4.5 - 5.5Conjugation (NHS ester): 7.2 - 8.5 | EDC, NHS (or Sulfo-NHS) | Requires a two-step activation and conjugation process to avoid self-polymerization and side reactions. researchgate.net |
A generalized stepwise strategy for a dual conjugation using this compound would proceed as follows:
| Step | Action | pH | Purpose |
| 1 | Reaction of the maleimide group with a thiol-containing molecule. | 6.5 - 7.5 | To form a stable thioether bond selectively without engaging the carboxyl group. nih.gov |
| 2 | Purification (optional but recommended) | N/A | To remove unreacted thiol-containing molecule and byproducts. |
| 3 | Activation of the carboxylic acid group. | 4.5 - 5.5 | To convert the carboxyl group into an amine-reactive NHS ester using EDC and NHS. |
| 4 | Reaction of the activated carboxyl group (NHS ester) with an amine-containing molecule. | 7.2 - 8.5 | To form a stable amide bond. |
| 5 | Final purification. | N/A | To isolate the final, dually-conjugated molecule. |
This controlled, sequential approach, dictated by the pH-dependent reactivity of each functional group, is the cornerstone of preventing cross-reactivity and successfully utilizing heterobifunctional linkers like this compound in the synthesis of complex bioconjugates.
Advanced Bioconjugation and Polymer Functionalization Strategies
Covalent Bioconjugation via Maleimide-Thiol Chemistry
The maleimide (B117702) group is highly valued for its specific and efficient reactivity towards sulfhydryl (thiol) groups under physiological conditions. This reaction, a Michael-type addition, forms a stable thioether bond, making it a cornerstone of modern bioconjugation strategies. nih.govacs.org
Site-Specific Conjugation to Cysteine-Containing Biomolecules
Researchers have engineered proteins to include a single reactive cysteine residue at a specific site, allowing for homogenous PEGylation with maleimide-functionalized PEGs. frontiersin.orgresearchgate.net This approach has demonstrated over 80% efficiency in creating a single, defined PEGylation site on a hemoglobin alpha subunit, without discernible effects on the protein's function. frontiersin.orgresearchgate.net However, the stability of the resulting maleimide-thiol adduct can be a concern, as it is susceptible to deconjugation through a retro-Michael reaction, especially in the presence of other thiol-containing species like glutathione (B108866) in vivo. frontiersin.orgresearchgate.net Studies comparing maleimide-PEG adducts to more stable linkages, such as those formed with mono-sulfone-PEGs, have shown that while maleimide conjugates are stable enough for many applications, they may lose a significant percentage of their conjugation over time. frontiersin.orgresearchgate.net
A potential side reaction in the conjugation of maleimides to N-terminal cysteines is the formation of a thiazine (B8601807) isomer through rearrangement of the initial succinimidyl thioether adduct. nih.gov This rearrangement is more prominent at neutral or basic pH and its rate can be influenced by adjacent amino acids and the specific structure of the maleimide linker. nih.gov Careful control of reaction pH, ideally performing the conjugation under acidic conditions, can prevent this unwanted isomerization. nih.gov
Formation of Polymer-Biomolecule Conjugates
The maleimide-thiol reaction is extensively used to create well-defined conjugates between synthetic polymers and biological molecules, such as antibodies or antibody fragments. nih.govnih.gov This strategy is central to the development of targeted drug delivery systems and immunotherapies. dtu.dkdntb.gov.ua For example, antibody fragments like F(ab′)2 can be generated to expose free thiol groups, which then readily react with maleimide-functionalized polymers like PLGA-PEG-Maleimide. nih.gov
This method has been shown to be significantly more efficient than other common conjugation techniques, such as carbodiimide (B86325) coupling, which targets amine groups on antibodies. nih.gov Research comparing the two methods for conjugating anti-CD8a antibodies to PLGA-PEG nanoparticles demonstrated that the maleimide-thiol approach yielded much higher conjugation efficiencies. nih.gov
Table 1: Comparison of Antibody Conjugation Efficiencies
| Conjugation Method | Nanoparticle Type | Antibody Fragment | Conjugation Efficiency |
| Carbodiimide Coupling | PLGA-PEG-COOH | Full-length CD8a | 6.96% - 14.64% |
| Maleimide-Thiol Reaction | PLGA-PEG-Mal | F(ab′)2-CD8a | 26.44% - 47.19% |
| Data sourced from a study on the conjugation of antibodies to polymer nanoparticles. nih.gov |
This enhanced efficiency allows for better control over the final product and ensures a higher density of the targeting moiety on the nanoparticle surface, which is critical for effective cell targeting. nih.govdtu.dk
Crosslinking of Thiol-Functionalized Polymeric Scaffolds
The bifunctional nature of linkers like Mal-PEG1-CH2COOH is instrumental in the fabrication of complex, three-dimensional polymeric structures. The maleimide group can participate in crosslinking reactions with polymers that have been functionalized with multiple thiol groups. mdpi.com
Hydrogels, which are highly hydrated, crosslinked polymer networks, are widely used in regenerative medicine and for cell encapsulation. nih.govberkeley.edu Polyethylene glycol (PEG) is a favored material for hydrogel synthesis due to its biocompatibility and low protein adsorption. nih.govberkeley.edu Maleimide-functionalized PEGs can be reacted with thiol-terminated PEGs or peptides containing cysteine to form stable hydrogel networks. nih.govnih.gov
The thiol-maleimide Michael-type addition reaction offers several advantages for hydrogel formation, including rapid gelation under physiological conditions without the need for cytotoxic free-radical initiators. nih.govnih.gov This makes the process highly suitable for encapsulating living cells for in situ delivery. nih.gov The kinetics of this reaction are fast, which can sometimes lead to network heterogeneity if mixing is not instantaneous. nih.gov However, the reaction speed can be modulated by controlling factors such as pH and buffer strength to achieve more uniform hydrogel structures. nih.gov These hydrogels can be designed to be biodegradable and can incorporate bioactive peptides to control cell adhesion and other biological responses. nih.govgoogle.com
Table 2: Properties of Maleimide-Crosslinked PEG Hydrogels
| Crosslinking Chemistry | Key Advantages | Considerations | Applications |
| Thiol-Maleimide | High efficiency, rapid kinetics, biocompatible, no by-products. nih.govnih.gov | Fast reaction can lead to heterogeneity; adduct stability. nih.govfrontiersin.orgresearchgate.net | Cell encapsulation, in situ delivery, tissue engineering. nih.gov |
| Acrylate Polymerization | Tunable mechanical properties. | Requires UV light and photoinitiators, potential for cytotoxicity. nih.gov | Biomaterial scaffolds. |
| Michael-type (Vinyl Sulfone) | Biocompatible, avoids free radicals. | Slower reaction kinetics compared to maleimide. nih.gov | Regenerative medicine. |
Liposomes are versatile nanocarriers for drug delivery, and their surface properties can be tailored for specific applications. thno.orgnih.gov PEGylation, the attachment of PEG chains to the liposome (B1194612) surface, is a standard technique to create "stealth" liposomes that can evade the immune system and circulate longer in the bloodstream. thno.orgnih.gov By using a lipid that is conjugated to a maleimide-PEG linker (e.g., Mal-PEG-DSPE), the liposome surface can be decorated with reactive maleimide groups. thno.orgnih.gov
These maleimide-functionalized liposomes can then be used to attach thiol-containing targeting ligands, such as peptides or antibody fragments, to their surface. thno.org This strategy has been used to create cancer-targeting liposomes by conjugating specific aptides to the distal end of the PEG chains. thno.org Furthermore, the maleimide groups on the liposome surface can directly interact with thiol groups present in the mucus layer of tissues, such as the eye, leading to enhanced mucoadhesion and prolonged retention of the drug formulation at the target site. nih.govresearchgate.net This covalent bonding strategy offers a significant advantage over non-specific interactions for localized drug delivery. nih.govnih.gov
Covalent Functionalization via Carboxylic Acid Chemistry
The terminal carboxylic acid (-COOH) group on this compound provides a second, orthogonal reactive handle for covalent modification. This carboxyl group can be activated to react with primary amines, forming stable amide bonds. researchgate.netnih.gov
The most common method for this transformation is carbodiimide chemistry, which utilizes reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. researchgate.netbroadpharm.comthermofisher.com The process involves a two-step reaction:
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution. thermofisher.comaxispharm.com
Coupling: To improve stability and efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable NHS-ester. This amine-reactive ester can then be isolated or reacted in situ with a molecule containing a primary amine, resulting in a stable amide linkage. researchgate.netbroadpharm.comthermofisher.com
This chemistry is widely used to immobilize proteins and other ligands onto surfaces or nanoparticles that have been functionalized with carboxylic acids. nih.govresearchgate.netnih.gov For a linker like this compound, this allows for a sequential or reversed conjugation strategy. For instance, the carboxylic acid could first be used to anchor the linker to an amine-functionalized surface or polymer. Subsequently, the still-available maleimide group can be used to capture a thiol-containing biomolecule. This dual-reactivity is fundamental to constructing complex, multi-component bioconjugates and advanced functional materials.
Amide Coupling to Amine-Containing Polymers and Biomolecules
The carboxylic acid moiety of this compound serves as a versatile handle for conjugation to amine-containing polymers and biomolecules through stable amide bond formation. This approach is widely employed to modify the properties of polymers such as poly(L-lysine) (PLL) and polyethyleneimine (PEI), as well as to attach the linker to proteins and peptides.
Poly(L-lysine), with its numerous primary amine groups, can be readily functionalized with this compound. This reaction is typically carried out in an aqueous buffer at a slightly basic pH to ensure the deprotonation of the amine groups, facilitating their nucleophilic attack on the activated carboxylic acid of the linker. The carboxylic acid is often activated using carbodiimide chemistry, for example, with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester intermediate. The resulting Mal-PEG1-functionalized PLL can then be used for subsequent conjugation to thiol-containing molecules. uci.eduresearchgate.net
Similarly, polyethyleneimine (PEI), a cationic polymer widely used for gene delivery, can be modified with this compound. nih.govresearchgate.net This functionalization can improve the biocompatibility and circulation time of PEI-based gene carriers. The reaction conditions are similar to those for PLL, involving the activation of the carboxylic acid and subsequent reaction with the primary and secondary amines of PEI. nih.gov
| Polymer/Biomolecule | Functional Group Targeted | Coupling Chemistry | Key Application |
| Poly(L-lysine) (PLL) | Primary amines of lysine (B10760008) residues | Amide bond formation (EDC/NHS) | Creation of a maleimide-functionalized polypeptide backbone for further bioconjugation. uci.eduresearchgate.net |
| Polyethyleneimine (PEI) | Primary and secondary amines | Amide bond formation (EDC/NHS) | Development of targeted gene delivery vectors with improved biocompatibility. nih.gov |
| Proteins/Peptides | N-terminal amine, lysine residues | Amide bond formation (EDC/NHS) | Introduction of a thiol-reactive handle for site-specific modification. |
Generation of Multi-functional Materials and Constructs
The strategic incorporation of this compound is instrumental in the development of multi-functional materials with tailored properties for applications in drug delivery, diagnostics, and bio-sensing. By leveraging its dual reactivity, researchers can construct sophisticated architectures such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and hydrogels.
In the realm of targeted cancer therapy, maleimide-PEG-acid linkers are crucial components in the synthesis of ADCs. broadpharm.comfujifilm.combiochempeg.com The carboxylic acid end can be used to attach the linker to a carrier molecule, while the maleimide group reacts with a thiol on a cytotoxic drug. Alternatively, the carboxylic acid can be conjugated to an amine-containing drug, and the maleimide can react with a cysteine residue on the antibody. The PEG spacer enhances the solubility and stability of the resulting conjugate. broadpharm.com
Functionalized nanoparticles for drug delivery and imaging are another significant application. nih.gov For instance, iron oxide nanoparticles can be coated with a PEGylated linker bearing a maleimide group at one end and a group for drug attachment at the other, facilitated by the carboxylic acid. nih.gov This allows for the creation of a targeted drug delivery system that can also serve as a contrast agent for magnetic resonance imaging (MRI). nih.gov
| Material/Construct | Role of this compound | Resulting Functionality |
| Antibody-Drug Conjugates (ADCs) | Covalently links the antibody to the cytotoxic payload. | Targeted delivery of chemotherapy to cancer cells, reducing systemic toxicity. broadpharm.comfujifilm.com |
| Functionalized Nanoparticles | Provides a surface coating for attaching targeting ligands and therapeutic agents. | Enhanced biocompatibility, targeted drug delivery, and imaging capabilities. nih.gov |
| Bio-functionalized Surfaces | Acts as a crosslinker to immobilize biomolecules onto a surface. | Creation of biosensors and platforms for studying molecular interactions. |
Dual-Functionalization Approaches Utilizing Both Maleimide and Carboxylic Acid
The presence of two distinct reactive groups in this compound allows for dual-functionalization strategies, enabling the creation of complex molecular architectures and the controlled orientation of immobilized molecules. This is often achieved through orthogonal conjugation, where each functional group reacts selectively with its target without cross-reactivity.
Orthogonal Conjugation for Complex Molecular Architectures
Orthogonal conjugation with this compound involves the sequential reaction of its maleimide and carboxylic acid groups. This step-wise approach is essential for building complex, well-defined bioconjugates. For example, a thiol-containing biomolecule can first be reacted with the maleimide group under neutral pH conditions. Following this, the pH can be adjusted, and a second, amine-containing molecule can be conjugated to the carboxylic acid group using carbodiimide chemistry. This sequential ligation is critical in applications such as the development of trifunctional linkers for creating antibody-drug conjugates with dual payloads or for attaching imaging agents alongside a therapeutic molecule. nih.gov
A prime example of creating a complex architecture involves the synthesis of a targeted gene delivery vector. Here, a targeting ligand with a free thiol group could first be attached to the maleimide end of the linker. Subsequently, the carboxylic acid end could be conjugated to the amine groups of a polycationic polymer like PEI, which is capable of condensing DNA. This results in a multi-component system where the targeting ligand directs the carrier to specific cells, and the PEI facilitates gene delivery.
Controlled Orientation of Ligands and Probes
The ability to control the orientation of immobilized proteins and other biomolecules on a surface is crucial for their function in applications such as biosensors, biochips, and immunoassays. nih.gov this compound can be instrumental in achieving this controlled orientation.
Analytical Characterization Methodologies for Maleimide Peg Ch2cooh and Its Conjugates
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity and structural features of Mal-PEG1-CH2COOH. These techniques provide detailed information on the molecular level, verifying the presence and integrity of the terminal functional groups and the polymeric PEG backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Maleimide (B117702) and PEG Integration
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Mal-PEG-COOH compounds. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecule's atomic framework. rsc.org
In ¹H NMR analysis, specific proton signals confirm the successful synthesis and integrity of the molecule. The protons of the maleimide group's double bond typically appear as a characteristic singlet in the chemical shift range of 6.7 to 6.8 ppm. researchgate.netrsc.org The repeating ethylene (B1197577) glycol units of the PEG backbone produce a prominent signal, usually around 3.6 ppm. researchgate.net By comparing the integration of the maleimide proton signals to that of the PEG backbone protons, the degree of maleimide functionalization can be quantified. For larger PEG polymers, it is important to consider that standard ¹H NMR pulse sequences are not ¹³C decoupled; therefore, ¹³C satellite peaks flanking the main PEG signal must be correctly assigned to accurately determine molecular weight and conjugation efficacy. nih.gov
Table 1: Characteristic ¹H NMR Chemical Shifts for Mal-PEG-COOH| Molecular Group | Typical Chemical Shift (δ, ppm) | Significance |
|---|---|---|
| Maleimide (CH=CH) | ~6.7 - 6.8 | Confirms presence and integrity of the maleimide functional group. researchgate.netrsc.org |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 | Represents the repeating ethylene oxide units; integration is used for MW estimation. researchgate.net |
| Methylene adjacent to Carboxyl (-CH₂-COOH) | Variable | Confirms the presence of the terminal carboxylic acid group. |
UV-Visible Spectroscopy for Maleimide Integrity and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for assessing the maleimide group and tracking the progress of conjugation reactions, particularly the thiol-maleimide "click" reaction. rsc.orgspectroscopyonline.com The maleimide functional group possesses a distinct UV absorbance peak, typically observed in the range of 290-310 nm. rsc.orgresearchgate.net
This technique is highly valuable for kinetic studies. spectroscopyonline.com During the conjugation of a Mal-PEG-COOH linker to a thiol-containing molecule (like a cysteine residue on a protein), the carbon-carbon double bond of the maleimide ring is consumed. This leads to a corresponding decrease in the absorbance at its characteristic wavelength. rsc.org By monitoring this decrease over time, the rate and completion of the reaction can be determined qualitatively and quantitatively. rsc.orgspectroscopyonline.com While direct spectrophotometric assay of maleimide is possible around 302 nm, its low molar extinction coefficient (approximately 620 M⁻¹cm⁻¹) can limit sensitivity. aatbio.com
Table 2: UV-Vis Spectroscopic Data for Maleimide Reaction Monitoring| State of Maleimide | Wavelength of Maximum Absorbance (λmax) | Observation |
|---|---|---|
| Unreacted Maleimide Group | ~293 nm | Characteristic absorbance peak is present before conjugation. rsc.org |
| Thiol-Maleimide Adduct | N/A at ~293 nm | Absorbance peak at ~293 nm disappears or significantly decreases upon successful conjugation. rsc.org |
Mass Spectrometry (MS) Techniques (e.g., MALDI, LC-MS, ESI-MS)
Mass spectrometry (MS) is a primary analytical technique for characterizing PEGylated molecules, providing precise information on molecular weight, purity, and the extent of conjugation. researchgate.net However, the analysis of PEGylated compounds presents unique challenges due to the inherent polydispersity of PEG polymers and the tendency to form multiply charged ions in some MS methods. sciex.compharmtech.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often a preferred technique for analyzing PEGylated proteins and polymers. walshmedicalmedia.com It typically generates singly charged ions, resulting in simpler spectra that are easier to interpret. pharmtech.com MALDI-TOF MS can provide the average molecular weight, the degree of PEGylation, and information on the polydispersity of the conjugate. walshmedicalmedia.comresearchgate.net Furthermore, advanced techniques like MALDI in-source decay (ISD) can be used to fragment the conjugate, helping to identify the specific site of PEGylation without prior sample treatment. nih.gov Optimizing the sample preparation, including the choice of matrix and cationizing agent, is critical for successful MALDI analysis of PEGs. bath.ac.ukfrontiersin.org
Electrospray Ionization (ESI) MS is another powerful tool, favored for its ease of automation and coupling with liquid chromatography (LC). researchgate.netwalshmedicalmedia.com A significant challenge with ESI-MS for PEG analysis is the formation of multiple charge states, which, combined with the polymer's polydispersity, can create highly complex and convoluted spectra. pharmtech.comenovatia.com To mitigate this, methods have been developed to reduce charge complexity, such as the post-column addition of amines like triethylamine (B128534) (TEA), which simplifies the spectra and aids in data interpretation. sciex.comingenieria-analitica.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, making it an invaluable tool for analyzing complex mixtures of PEGylated products. enovatia.comnih.gov ESI is the most common ionization source for LC-MS analysis of bioconjugates. enovatia.com The LC component separates the unreacted starting materials, the desired conjugate, and any byproducts before they enter the mass spectrometer. enovatia.com For highly complex, high-molecular-weight multi-arm PEG-maleimides, advanced strategies like two-dimensional LC coupled with charge-reduction mass spectrometry (2D-LC-CRMS) have been developed to enable sensitive and comprehensive characterization of the entire impurity profile. nih.gov
Table 3: Comparison of Mass Spectrometry Techniques for PEG Conjugate Analysis| Technique | Primary Application | Advantages | Challenges/Considerations |
|---|---|---|---|
| MALDI-TOF MS | Average MW, polydispersity, degree of PEGylation. walshmedicalmedia.com | Produces mainly singly charged ions, simplifying spectra. pharmtech.com High resolution for oligomers. nih.gov | Requires careful optimization of sample preparation (matrix, salts). bath.ac.uk |
| ESI-MS | Accurate mass of conjugates, automated analysis. walshmedicalmedia.com | Easily coupled with LC, soft ionization. researchgate.net | Generates complex spectra due to multiple charging and polydispersity. pharmtech.comenovatia.com |
| LC-MS | Separation and identification of components in a reaction mixture. | Powerful for purity assessment and impurity profiling. enovatia.comnih.gov | Requires method development for chromatography and charge state deconvolution. sciex.com |
Chromatographic and Electrophoretic Separation Methods
Separation techniques are essential for purifying this compound and its conjugates, as well as for assessing purity and determining the efficiency of conjugation reactions. These methods separate molecules based on physical properties like size, charge, and hydrophobicity.
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Efficiency
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated molecules. It is used to determine the purity of the initial PEG linker and to quantify the efficiency of conjugation reactions by separating the final product from unreacted starting materials and byproducts. nih.govnih.gov
Different modes of HPLC are employed:
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. It is effective for separating the larger PEGylated conjugate from the smaller, unreacted protein or peptide. nih.gov It can also be used to quantify the amount of free, unreacted PEG in a final product mixture. nih.gov
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. This method is highly effective for purity analysis and can often separate species with different degrees of PEGylation. nih.gov
A key consideration for HPLC analysis of PEGs is the choice of detector. Since the PEG backbone lacks a strong native UV chromophore, standard UV detection can be insufficient. thermofisher.com Therefore, universal detectors like Refractive Index (RI), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) are frequently used. ingenieria-analitica.com Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both separation and highly specific detection. ingenieria-analitica.com For challenging separations, such as resolving a multi-arm PEG-maleimide from its hydrolysis products, specialized columns like those with a charged surface hybrid (CSH) stationary phase can provide superior selectivity. nih.gov
Gel Electrophoresis and Capillary Electrophoresis for Conjugate Analysis
Electrophoretic methods separate molecules based on their migration in an electric field, which is influenced by factors such as size, shape, and charge.
Capillary Electrophoresis (CE) offers significantly higher resolution and efficiency compared to traditional gel electrophoresis. nih.govnih.gov It is a powerful tool for analyzing the heterogeneity of PEGylation, capable of separating conjugates based on both the number of attached PEG chains (degree of PEGylation) and, in some cases, the location of the PEG chains (positional isomers). nih.gov
Capillary Zone Electrophoresis (CZE) has been shown to be highly successful in separating PEG-protein conjugates with high peak efficiency and short analysis times. nih.gov
SDS-Capillary Gel Electrophoresis (SDS-CGE) is another high-resolution CE method that can differentiate between PEG conjugates with only small differences in molecular size, even for very large PEG chains. nih.govresearchgate.net
Due to its high resolving power, CE is particularly useful for monitoring the optimization of PEGylation reactions and for purity and stability testing of the final conjugates. nih.gov
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone analytical technique for determining the molecular weight (MW) and molecular weight distribution of polymers like this compound and its subsequent conjugates. lcms.cz The principle of SEC is based on the differential elution of molecules from a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. nih.gov This separation by hydrodynamic volume allows for the precise characterization of the polymer's size attributes. chromatographyonline.com
For PEG-based molecules, SEC is crucial for verifying the success of synthesis and conjugation reactions. nih.gov A typical SEC analysis of a Mal-PEG-COOH product would reveal a primary peak corresponding to the main polymer species. The position of this peak on the chromatogram is used to calculate the number-average molecular weight (Mn) and weight-average molecular weight (Mw) by comparing its retention time to that of known molecular weight standards. nih.gov
The ratio of Mw to Mn yields the Polydispersity Index (PDI), a critical measure of the heterogeneity of the polymer sample. A PDI value close to 1.0 indicates a highly uniform, or monodisperse, sample, which is desirable for applications requiring precise stoichiometric control. For PEG derivatives, PDI values are typically low, often between 1.02 and 1.05.
When this compound is conjugated to other molecules, such as proteins or peptides, SEC can effectively resolve the starting materials from the final conjugate. For instance, in the formation of a multimeric PEG-protein conjugate, SEC can separate the final product from unconjugated protein fragments or aggregates. chromatographyonline.com The chromatogram would show a shift to a shorter retention time (higher molecular weight) for the successfully conjugated product compared to the initial PEG linker. berkeley.edu
Modern SEC systems are often coupled with advanced detectors like Multi-Angle Laser Light Scattering (MALS) and Refractive Index (RI) detectors. nih.gov The use of a MALS detector is particularly advantageous as it allows for the determination of the absolute molecular weight without relying on column calibration with standards, providing more accurate data for novel conjugates. researchgate.net
| Analyte | Retention Time (min) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Mal-PEG1-COOH (Starting Material) | 12.5 | 3.4 | 3.5 | 1.03 |
| Peptide-Conjugate | 11.8 | 4.8 | 5.0 | 1.04 |
| Protein-Conjugate | 9.2 | 45.1 | 46.5 | 1.03 |
| High-MW Aggregate | 7.5 | >150 | >160 | >1.06 |
Table 1: Representative SEC data illustrating the shift in retention time and calculated molecular weight for Mal-PEG1-COOH before and after conjugation. Data is hypothetical but based on typical experimental outcomes.
Elemental Analysis and Quantitative Functional Group Determination
Confirming the elemental composition and the precise quantity of reactive functional groups on a heterobifunctional linker like this compound is essential for its effective use in bioconjugation and material science.
Elemental analysis provides a fundamental confirmation of a molecule's composition. For this compound, the analysis would focus on the percentages of carbon, hydrogen, nitrogen, and oxygen. The presence and correct proportion of nitrogen are particularly indicative of the successful incorporation of the maleimide ring. This technique serves as a foundational check to ensure the synthesized compound aligns with its theoretical elemental makeup.
More critical for practical applications is the quantitative determination of the terminal functional groups—the maleimide and the carboxylic acid. The functionality of these groups dictates the efficiency of subsequent crosslinking and conjugation reactions.
Quantification of Maleimide Groups: The maleimide group's reactivity with thiols forms the basis of its quantification. A widely accepted method involves reacting the maleimide-containing polymer with a known excess of a thiol-containing compound, such as L-cysteine or glutathione (B108866). nih.govnih.gov The remaining, unreacted thiol is then quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB). researchgate.net DTNB reacts with free thiols to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. aatbio.com By measuring the absorbance and comparing it to a standard curve, the amount of unreacted thiol can be determined. The quantity of maleimide is then calculated by subtracting the unreacted thiol from the initial amount added. nih.gov Spectrophotometric assays can detect maleimide quantities in the picomole range, offering high sensitivity. aatbio.com
Quantification of Carboxylic Acid Groups: The terminal carboxyl group (-COOH) is typically quantified using acid-base titration. researchgate.net A solution of the this compound is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). The equivalence point, where the moles of base equal the moles of acid, can be determined using a pH meter. This allows for a direct calculation of the molar quantity of carboxylic acid groups present in the sample, thus providing a measure of the functionality of that end of the polymer.
| Functional Group | Method | Principle | Typical Result |
| Maleimide | Spectrophotometry (Ellman's Reagent) | Indirect quantification via back-titration of a thiol. Maleimide reacts with excess L-cysteine; unreacted cysteine is measured colorimetrically at 412 nm after reaction with DTNB. nih.govresearchgate.net | >90% functionality |
| Carboxylic Acid | Acid-Base Titration | Direct titration of the acidic proton with a standardized strong base (e.g., NaOH), monitored by a pH electrode to determine the equivalence point. researchgate.net | >95% functionality |
| Both | ¹H NMR Spectroscopy | The relative integration of proton signals specific to the maleimide ring (typically ~6.7-6.8 ppm) and protons adjacent to the carboxyl group against the PEG backbone protons provides a ratio of functional groups. uu.nl | Confirms presence and relative ratio |
Table 2: Summary of common methodologies for the quantitative determination of functional groups on this compound.
Rheological Characterization of Crosslinked Systems (e.g., Hydrogels)
When this compound is used as a crosslinker to form hydrogels, for example, by reacting its maleimide group with a multi-arm PEG-thiol, rheology is the primary technique used to characterize the mechanical properties of the resulting network. researchgate.net Rheology measures the flow and deformation of materials in response to an applied force, providing critical insights into the hydrogel's structure and potential performance. nih.gov
The most important parameters derived from rheological measurements of hydrogels are the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It quantifies the energy stored and released per cycle of deformation and is a direct measure of the hydrogel's stiffness or firmness. nih.gov
Loss Modulus (G''): Represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle and relates to the material's ability to flow.
For a successfully crosslinked hydrogel, G' is significantly larger than G'', indicating a predominantly elastic, solid-like material. nih.gov Rheological experiments are typically conducted using a rheometer, where the hydrogel sample is placed between two plates and subjected to oscillatory shear stress.
Key rheological tests for hydrogels include:
Frequency Sweep: This test measures G' and G'' across a range of oscillation frequencies. For a stable gel, G' remains relatively constant and higher than G'' across the frequency range, confirming the formation of a stable crosslinked network. nih.gov
Strain Sweep: This test identifies the linear viscoelastic region (LVER), which is the range of strain over which the hydrogel's structure remains intact and the moduli are independent of the applied strain. The point at which G' begins to decrease marks the yield point, where the gel structure starts to break down.
Time Sweep: This test monitors the evolution of G' and G'' over time as the hydrogel forms (gelation). It is used to determine the gelation time, which is often defined as the point where G' surpasses G'' (the gel point). nih.gov
Studies have shown that the mechanical properties of PEG-maleimide hydrogels can be precisely tuned. For instance, increasing the macromer concentration or the degree of maleimide substitution leads to a more densely crosslinked network and a corresponding increase in the storage modulus (G'). nih.govresearchgate.net Similarly, the molecular weight of the crosslinker can influence the network structure; a lower molecular weight crosslinker often results in a tighter network and higher G'. nih.gov This tunability is a significant advantage of using well-defined linkers like this compound. nih.gov
| Hydrogel Composition | Crosslinker MW (kDa) | Maleimide Substitution (%) | Storage Modulus (G') (Pa) |
| dscHA + 4-arm PEG-SH | 10 | 10% | ~80 |
| dscHA + 4-arm PEG-SH | 10 | 20% | ~200 |
| dscHA + 4-arm PEG-SH | 10 | 30% | ~350 |
| dscHA + 4-arm PEG-SH | 20 | 10% | ~120 |
| dscHA + 4-arm PEG-SH | 20 | 20% | ~250 |
| dscHA + 4-arm PEG-SH | 20 | 30% | ~450 |
Table 3: Research findings on the effect of crosslinker molecular weight and degree of maleimide substitution on the storage modulus (G') of hyaluronic acid-based (dscHA) hydrogels crosslinked with 4-arm PEG-thiol. The data shows that G' increases with both higher maleimide substitution and higher crosslinker molecular weight in this system. nih.gov
Theoretical and Computational Investigations of Maleimide Peg Ch2cooh Reactivity
Quantum Mechanical Studies of Maleimide (B117702) Reaction Mechanisms
Quantum mechanical (QM) methods are instrumental in elucidating the electronic structure and reaction pathways of molecules. For Mal-PEG1-CH2COOH, these studies primarily focus on the maleimide ring, which is the most reactive site for conjugation reactions.
The maleimide group is a well-known dienophile in Diels-Alder [4+2] cycloaddition reactions and can also participate in [3+2] dipolar cycloadditions. nih.govnih.govrsc.org Density Functional Theory (DFT) is a computational QM method used to investigate the geometry, electronic structure, and energy of molecules, making it ideal for studying these reaction mechanisms. nih.govmdpi.comnih.gov
DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying transition states and intermediates. For instance, in a typical Diels-Alder reaction between a maleimide and a diene (e.g., furan), DFT can be used to calculate the activation energy barriers for the formation of endo and exo stereoisomers. researchgate.net These calculations often reveal that the reaction proceeds via a concerted, albeit sometimes asynchronous, transition state. nih.gov Studies on various maleimide derivatives show that the energy barrier and the thermodynamic stability of the resulting cycloadducts can be influenced by the N-substituent, although the effect is generally less pronounced than substitution on the diene partner. mdpi.com The electronic properties of the dienophile, governed by the maleimide core, are a primary determinant of reactivity. researchgate.net
DFT has also been employed to explore more complex cycloadditions, such as the [8+2] cycloadditions of dienylfurans with dienophiles. pku.edu.cn Such studies elucidate competing reaction pathways, for example, a stepwise mechanism versus a concerted [4+2] cycloaddition followed by a vinyl shift. The calculated activation free energies for each step help predict the most likely reaction pathway and product distribution. pku.edu.cn
| Reaction Type | Reactant System | Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |
|---|---|---|---|---|
| Diels-Alder [4+2] | N-methylmaleimide + Furan (B31954) | Endo Adduct | 15.8 | -12.5 |
| Diels-Alder [4+2] | N-methylmaleimide + Furan | Exo Adduct | 16.5 | -11.2 |
| [3+2] Cycloaddition | Maleimide + Azomethine Ylide | Concerted | 11.3 | -25.7 |
| [8+2] Cycloaddition | Dienylisobenzofuran + Maleimide | Stepwise | 21.7 | -30.1 |
The most common application of maleimides in bioconjugation is their reaction with thiols via a nucleophilic Michael addition. axispharm.combachem.com Computational studies have extensively investigated the mechanism of this "click" reaction. researchgate.netrsc.org The reaction proceeds through the attack of a thiolate anion on one of the sp²-hybridized carbons of the maleimide double bond. nih.govacs.org
Table 2: Calculated Energy Profile for Thiol Addition to Maleimide Note: This table presents a simplified, representative energy profile for the Michael addition based on computational findings. Values are illustrative.
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Maleimide + CH₃S⁻ | 0.0 |
| Transition State 1 (TS1) | [Thiolate-Maleimide]‡ | +5.2 |
| Intermediate | Enolate Anion | -15.8 |
| Product (after protonation) | Thiosuccinimide Adduct | -28.4 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
MD simulations model the interactions between all atoms in the system, including the solvent, allowing researchers to observe how the molecule behaves in a more realistic environment. researchgate.net Studies on PEGylated molecules show that the PEG chain can adopt various conformations, from compact globular shapes to more extended structures. nih.gov The presence of the PEG linker in this compound increases the molecule's hydrodynamic volume and can sterically shield the maleimide group or the carboxylic acid. nih.govmdpi.com This shielding effect can modulate the reactivity of the terminal groups, a factor that is critical in applications like surface functionalization or bioconjugation where steric hindrance can limit reaction efficiency. researchgate.net
Simulations also help in understanding the stability of conjugates. For example, MD simulations can be used to study the conformational dynamics of a maleimide-thiol adduct, providing insights into its stability against retro-Michael reactions or hydrolysis. nih.govnih.gov The simulations can reveal how the local environment and the conformational flexibility of the PEG chain contribute to the stability of the thiosuccinimide ring. researchgate.net
Computational Prediction of Reactivity and Selectivity
Computational methods are increasingly used not just to explain but also to predict chemical reactivity and selectivity, guiding the design of experiments and new reagents. nih.govrsc.org
The reactivity of the maleimide double bond is due to its electron-deficient nature, a result of being flanked by two electron-withdrawing carbonyl groups. DFT calculations can quantify this effect by analyzing the molecule's electronic structure. Parameters such as natural charge population and frontier molecular orbital (FMO) analysis are commonly used.
The natural charge distribution reveals the partial positive charge on the carbon atoms of the double bond, marking them as electrophilic sites susceptible to nucleophilic attack. nih.gov FMO theory explains reactivity in terms of the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile (e.g., thiol) and the lowest unoccupied molecular orbital (LUMO) of the electrophile (maleimide). The low energy of the maleimide LUMO makes it a strong Michael acceptor. nih.gov Computational studies have shown that the electron density on the C=C double bond is a key indicator of reactivity; a lower electron density correlates with a higher reactivity towards radical or nucleophilic addition. nih.gov
Computational chemistry provides a framework for calculating the kinetic and thermodynamic parameters that govern a chemical reaction. By locating the transition state on the potential energy surface, the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) can be determined, which is directly related to the reaction rate constant via transition state theory. researchgate.netmdpi.com
Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can also be computed, allowing for the determination of the reaction's equilibrium constant (K_eq). researchgate.netmdpi.com This is particularly important for reversible reactions like the Diels-Alder reaction, where the balance between the forward and reverse (retro-Diels-Alder) rates determines the net product yield at a given temperature. researchgate.netmdpi.commdpi.com
Table 3: List of Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | [2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]acetic acid |
| N-methylmaleimide | 1-methyl-1H-pyrrole-2,5-dione |
| Furan | Furan |
| Azomethine Ylide | Generic term for a 1,3-dipole containing a nitrogen atom |
| Methanethiol | Methanethiol |
Stability and Degradation Mechanisms of Maleimide Peg Ch2cooh and Its Derivatives
Chemical Hydrolysis of the Maleimide (B117702) Ring
The maleimide group, while reactive towards thiols, is also susceptible to hydrolysis, which can impact its conjugation efficiency. This hydrolysis involves the opening of the cyclic imide structure.
The rate of maleimide ring hydrolysis is highly dependent on pH. uu.nl The reaction is significantly accelerated in alkaline or basic conditions (pH ≥ 8). uu.nl This is because the mechanism often involves a base-catalyzed addition of water, where the hydroxide (B78521) ion acts as a nucleophile attacking one of the carbonyl carbons of the maleimide ring. nih.gov
Studies have shown a clear correlation between increasing pH and a faster rate of hydrolysis. researchgate.net For instance, one study demonstrated that while a PEG-maleimide conjugate showed complete hydrolysis in 14 hours at pH 9.2, only 30% hydrolysis was observed after 16 hours at a more neutral pH of 7.4. This pH sensitivity is a critical consideration during the preparation, purification, and storage of maleimide-functionalized compounds and their conjugates.
Table 1: Influence of pH on Maleimide Hydrolysis Rate This interactive table summarizes the qualitative and quantitative effects of pH on the hydrolysis of maleimide and its derivatives based on research findings.
| pH Condition | Observation | Rate of Hydrolysis | Source |
| Acidic (e.g., pH 6) | Maleimide is more stable. | Slow | researchgate.net |
| Neutral (e.g., pH 7.0-7.4) | Moderate hydrolysis occurs. | N-alkyl thiosuccinimides have a half-life of ~27 hours. | uu.nl |
| Alkaline (e.g., pH 8-9.2) | Hydrolysis is significantly accelerated. | Can be complete within hours. | uu.nl |
Hydrolysis of the maleimide functionality results in different products depending on whether the maleimide has reacted with a thiol.
Unconjugated Maleimide: If the Maleimide-PEG-CH2COOH has not yet been conjugated, hydrolysis of the maleimide ring leads to the formation of an unreactive maleamic acid derivative. uu.nl This ring-opened product is no longer capable of reacting with thiol groups, leading to a loss of conjugation potential. uu.nl
Thiol-Maleimide Adduct (Thiosuccinimide): After a thiol has reacted with the maleimide to form a succinimidyl thioether (a thiosuccinimide), hydrolysis can still occur on the succinimide (B58015) ring. This process is crucial as it leads to a more stable product. The ring-opening results in the formation of two isomeric succinamic acid thioethers (SATE). This mixture of isomers arises because the nucleophilic attack by water can happen at either of the two carbonyl carbons within the imide group. The formation of these succinamic acid derivatives is a key strategy for preventing the reversal of the thiol-maleimide linkage. researchgate.net
Stability of Thiol-Maleimide Adducts (Thioether Linkages)
While the formation of a thioether bond between a thiol and a maleimide is a rapid and widely used conjugation method, the resulting thiosuccinimide linkage is not always stable. nih.govspringernature.com
The Michael addition reaction between a thiol and a maleimide is reversible. nih.govacs.org The reverse reaction is known as a retro-Michael addition, which can lead to the cleavage of the thioether bond, regenerating the original maleimide and thiol. d-nb.infonih.gov
Under physiological conditions, this instability is a significant concern. nih.govresearchgate.net The presence of endogenous thiols, such as glutathione (B108866) (GSH) and albumin in plasma, can drive a "thiol exchange" reaction. d-nb.infonih.gov In this process, the released maleimide is intercepted by another thiol, leading to nonspecific deconjugation and potential off-target effects. d-nb.infonih.gov This retro-Michael reaction is a primary pathway for the degradation of maleimide-thiol conjugates in vivo. researchgate.netresearchgate.net Studies have documented that these exchange reactions occur at physiological pH and temperature, with half-lives that can range from hours to days. nih.govacs.org
Stabilization of the adduct is achieved when the succinimide ring undergoes hydrolysis to the succinamic acid form, as this ring-opened product is resistant to the retro-Michael reaction. springernature.comacs.org
Several factors influence the equilibrium between the stable thioether adduct and the retro-Michael reaction products.
Succinimide Ring Hydrolysis: As mentioned, hydrolysis of the thiosuccinimide ring to form succinamic acid derivatives is the most effective way to stabilize the conjugate and prevent cleavage. researchgate.net Once the ring is opened, the thioether linkage is significantly more stable, with half-lives for thiol exchange increasing to over two years.
N-Substituents on the Maleimide: The chemical nature of the group attached to the maleimide nitrogen (the N-substituent) has a profound impact on the rate of the stabilizing hydrolysis reaction. udel.edu Electron-withdrawing groups (EWGs) greatly accelerate the rate of ring-opening. researchgate.netnih.gov The -CH2COOH group in Mal-PEG1-CH2COOH is an electron-withdrawing group, particularly when the carboxylic acid is protonated. However, at a pH above its pKa, it becomes a carboxylate anion, which is an electron-donating group and can inhibit hydrolysis. acs.orgnih.gov This highlights the dual nature of the -CH2COOH substituent, whose effect is pH-dependent. Studies have shown a direct correlation between the electron-withdrawing capacity of the N-substituent and the rate of hydrolysis. acs.org
Table 2: Effect of N-Substituents on Succinimide Thioether Hydrolysis Rate at pH 7.4 This interactive table shows the effect of different N-substituents on the hydrolysis half-life (t½) of the resulting thiol adduct, demonstrating the impact of electron-withdrawing groups.
| N-Substituent Type | Example Substituent | Hydrolysis Half-Life (t½) | Relative Rate vs. N-Alkyl | Source |
| N-Alkyl | N-Ethyl | ~27 hours | 1x (Reference) | |
| N-Aryl | N-Phenyl | ~1.5 hours | ~18x faster | |
| N-Alkyl with EWG | N-Carboxamidomethyl | ~0.5 - 0.9 hours | ~30-50x faster | |
| N-Alkyl with Cationic EWG | N-Aminoethyl (protonated) | ~0.4 hours | ~500-750x faster |
Thiol Reactivity: The pKa and chemical nature of the thiol used for conjugation can influence the kinetics of both the forward and reverse Michael reactions. udel.edunih.gov Thiols with a lower pKa are more reactive as nucleophiles but can also participate more readily in exchange reactions. udel.edu
Mechanical Force: Interestingly, research has shown that applying mechanical force, for example through ultrasonication, can selectively promote the stabilizing ring-opening hydrolysis reaction over the retro-Michael elimination pathway. springernature.com
Q & A
Q. What are the critical steps for synthesizing Mal-PEG1-CH2COOH with high purity?
- Methodological Answer : Synthesis typically involves sequential conjugation of maleimide (Mal), PEG1 spacer, and CH₂COOH groups. Key steps include:
- Activation of PEG1 : Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate terminal hydroxyl groups for coupling .
- Maleimide Attachment : React activated PEG1 with maleimide derivatives under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Carboxylic Acid Functionalization : Introduce CH₂COOH via thiol-maleimide "click" chemistry or esterification, followed by HPLC purification (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., maleimide protons at ~6.7 ppm, PEG methylene at ~3.6 ppm) .
- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS, comparing observed [M+H]⁺ peaks to theoretical values .
- FT-IR : Validate ester/amide bond formation (e.g., C=O stretches at ~1700 cm⁻¹) .
Discrepancies in data should prompt re-evaluation of reaction stoichiometry or purification protocols .
Q. What are the optimal storage conditions to maintain this compound stability?
- Methodological Answer :
- Store lyophilized powder at -20°C in anhydrous, oxygen-free vials to prevent hydrolysis/oxidation of maleimide groups .
- For aqueous solutions, maintain pH 6.5–7.4 (phosphate buffer) and use within 48 hours to avoid thiol cross-reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in conjugation efficiency data between this compound and thiolated biomolecules?
- Methodological Answer :
- Controlled Variables : Standardize reaction parameters (pH, temperature, molar ratios) and validate thiol quantification via Ellman’s assay .
- Kinetic Analysis : Use stopped-flow spectroscopy to monitor conjugation rates, identifying deviations caused by PEG1 steric hindrance .
- Comparative Studies : Test alternative linkers (e.g., DBCO-SS-COOH) to isolate maleimide-specific inefficiencies .
Q. What experimental designs are effective for assessing this compound’s in vivo stability?
- Methodological Answer :
- Labeling Strategies : Incorporate ¹⁴C or fluorescent tags (e.g., Cy5) into the linker for real-time tracking in murine models .
- Biodistribution Studies : Use LC-MS/MS to quantify intact linker and degradation products in plasma/tissue homogenates at timed intervals .
- Control Groups : Compare with non-cleavable PEG analogs to differentiate enzymatic vs. hydrolytic degradation .
Q. How can researchers optimize reaction yields for this compound in non-aqueous solvents?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with molecular sieves to minimize water interference .
- Catalyst Optimization : Evaluate Pd/C or organocatalysts for esterification efficiency via DoE (Design of Experiments) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress and adjust conditions dynamically .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/LC-MS datasets to identify outlier batches .
- ANOVA Testing : Compare yields/purity across batches to isolate significant variables (e.g., reagent purity, temperature fluctuations) .
Q. How should researchers design controls to validate this compound’s role in drug delivery systems?
- Methodological Answer :
- Negative Controls : Use PEG1-CH2COOH (lacking maleimide) to assess non-specific binding .
- Competitive Inhibition : Co-administer excess free maleimide to confirm target-specific conjugation .
- Stability Controls : Incubate linkers in simulated physiological conditions (37°C, pH 7.4) to benchmark degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
